EJR-866-75 was developed as part of a series of compounds aimed at inhibiting oncogenic protein tyrosine phosphatases. The synthesis and characterization of this compound were detailed in studies focusing on the development of next-generation inhibitors for previously undrugged targets in oncology .
EJR-866-75 is classified as a small molecule inhibitor. Its structure and functional properties categorize it within the broader class of triazolopyrimidine derivatives, which are known for their biological activity against specific enzymes involved in cancer progression.
The synthesis of EJR-866-75 involves several key steps typical of organic synthesis. The process begins with the formation of a triazolopyrimidine core, followed by the introduction of various functional groups to enhance its biological activity.
EJR-866-75 features a complex molecular architecture characterized by a triazolopyrimidine core with various substituents that contribute to its pharmacological properties.
The molecular formula and weight, alongside structural data obtained from spectroscopic methods (NMR, MS), provide insights into its chemical behavior and interactions with biological targets.
EJR-866-75 can undergo several chemical reactions, including:
Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. The choice of solvent and reaction conditions significantly influences the outcome and efficiency of these reactions.
The mechanism of action for EJR-866-75 involves its interaction with specific protein targets, primarily protein tyrosine phosphatases. By binding to these enzymes, EJR-866-75 inhibits their activity, leading to altered signaling pathways associated with cell proliferation and survival.
In vitro studies have demonstrated that EJR-866-75 effectively inhibits the enzymatic activity of specific targets, which can be quantified using biochemical assays that measure changes in substrate turnover rates .
EJR-866-75 is typically characterized by its solubility profile in various organic solvents, stability under different pH conditions, and melting point.
The compound exhibits properties such as reactivity towards electrophiles and nucleophiles due to the presence of functional groups like sulfonamides. Detailed analyses using techniques such as high-performance liquid chromatography (HPLC) provide insights into its purity and stability over time.
EJR-866-75 has significant potential in scientific research, particularly in oncology. Its ability to inhibit specific protein tyrosine phosphatases positions it as a candidate for further development as an anticancer therapeutic agent. Ongoing studies aim to explore its efficacy in various cancer models and its potential combination with other therapeutic modalities .
The Protein Tyrosine Phosphatase 4A (PTP4A) family represents a unique subfamily of dual-specificity phosphatases comprising three highly homologous members: PTP4A1 (PRL-1), PTP4A2 (PRL-2), and PTP4A3 (PRL-3). These phosphatases share approximately 75-87% amino acid sequence identity but exhibit distinct expression patterns and biological functions [4]. Unlike the relatively ubiquitous expression of PTP4A1 and PTP4A2 across human tissues, PTP4A3 displays selective overexpression in malignant tissues, positioning it as a compelling cancer therapeutic target [3] [4]. All three PTP4A family members contain the characteristic HCXXGXXR motif within their catalytic domain and undergo post-translational prenylation at their C-termini, facilitating membrane association and interaction with downstream signaling effectors [4]. The PTP4A phosphatases have been categorized among the most oncogenic phosphatases due to their fundamental roles in promoting tumor invasion, dissemination, and metastasis across diverse cancer types [1] [4].
Table 1: PTP4A Family Member Characteristics and Cancer Associations
Family Member | Chromosomal Location | Amino Acid Length | Expression Pattern | Key Cancer Associations |
---|---|---|---|---|
PTP4A1 (PRL-1) | 6q12 | 173 | Ubiquitous | Liver regeneration, cell proliferation and migration |
PTP4A2 (PRL-2) | 1p35 | 167 | Ubiquitous | Vascular morphogenesis, hematopoietic stem cell self-renewal, PTEN degradation |
PTP4A3 (PRL-3) | 8q24.3 | 173 | Cancer-selective | Metastasis, invasion, angiogenesis, drug resistance; linked to ovarian, colon, breast, and blood cancers |
PTP4A3 overexpression has been consistently documented across multiple human malignancies and correlates strongly with advanced disease stage, metastatic progression, and poor clinical outcomes. The PTP4A3 gene resides on chromosome 8q24.3—a region frequently amplified in cancers—and its expression is transcriptionally regulated by oncogenic factors including STAT3, STAT5A, and MEF2C [4] [5]. In ovarian cancer, bioinformatic analyses of patient datasets revealed that high PTP4A3 mRNA expression correlates significantly with reduced overall survival in both early and late-stage high-grade serous ovarian cancer (HGSOC) [3]. PTP4A3 mRNA levels are 5-20 fold higher in drug-resistant or high-grade serous ovarian cancer cell lines compared to nonmalignant ovarian epithelial cells [3].
Functionally, PTP4A3 enhances multiple oncogenic processes including:
Genetic evidence further supports PTP4A3's oncogenic function: Ptp4a3-null mice develop 50% fewer colon tumors in the azoxymethane/dextran sodium sulfate (AOM/DSS) colitis-associated cancer model compared to wildtype mice [2]. Tumors from Ptp4a3-null mice exhibit elevated levels of IGF1Rβ and c-MYC, indicating enhanced signaling pathway engagement in the absence of this phosphatase [2].
Despite its strong validation as an oncology target, developing potent and selective small-molecule inhibitors against PTP4A3 has presented significant pharmacological challenges. The highly conserved and positively charged catalytic pocket among PTPs complicates the design of selective inhibitors that can discriminate between PTP4A3 and closely related phosphatases or other PTP family members [1] [3]. Additionally, the intracellular location of PTP4A3 necessitates cell-permeable compounds, while the charged nature of traditional phosphotyrosine mimetics often results in poor membrane permeability and bioavailability [1] [3].
Many early PTP inhibitors relied on reactive oxygen species (ROS)-mediated inactivation mechanisms, leading to non-specific cellular toxicity and off-target effects [1]. This is particularly problematic given that cancer cells already exhibit elevated baseline ROS levels compared to non-transformed cells. Consequently, identifying inhibitors that act through direct, reversible binding rather than oxidative inactivation has been a critical goal for the field [1].
Table 2: Challenges in PTP4A3 Inhibitor Development and Emerging Solutions
Challenge | Underlying Reason | Emerging Strategy | Example Compound |
---|---|---|---|
Catalytic site conservation | High sequence homology in active site across PTPs | Target allosteric sites | JMS-053 series |
Charged substrate mimics | Phosphotyrosine analogs are polar | Develop non-acidic inhibitors | Thienopyridinediones |
ROS-mediated inhibition | Catalytic cysteine susceptibility to oxidation | Identify non-oxidative inhibitors | JMS-053, EJR-866-75 |
Cellular permeability | Polarity of phosphate-mimicking groups | Incorporate lipophilic substituents | Morpholinoethoxy extension in EJR-866-75 |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8